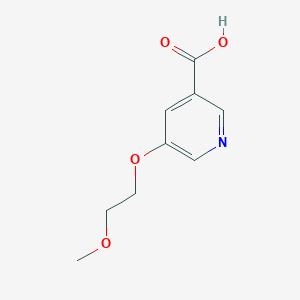

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Vue d'ensemble

Description

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 . It is also known as 5-(2-methoxyethoxy)nicotinic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4/c1-13-2-3-14-8-4-7 (9 (11)12)5-10-6-8/h4-6H,2-3H2,1H3, (H,11,12) . This indicates that the molecule contains a pyridine ring with a methoxyethoxy group at the 5-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis

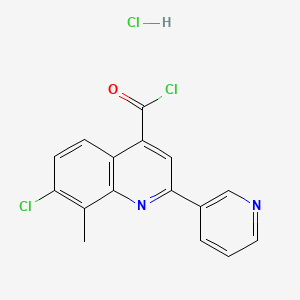

While specific chemical reactions involving this compound are not available, pyridinecarboxylic acids are known to undergo a variety of reactions. For instance, they can react with Thionyl Chloride to form acid chlorides .Physical And Chemical Properties Analysis

This compound is a solid compound . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available.Applications De Recherche Scientifique

Synthesis and Activity

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid plays a role in the synthesis of various compounds. For instance, a study on the synthesis and anti-inflammatory and analgesic activity of pyrrole derivatives highlighted the use of homologous pyridine derivatives in the synthesis process. These compounds were evaluated for their analgesic potential based on their performance in assays like the mouse phenylquinone writhing assay and their minimal gastrointestinal erosion in rats (Muchowski et al., 1985).

Catalysis and Chemical Reactions

The compound has relevance in catalysis and chemical reactions. A study discussed Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. The carboxylic acid in this context served as a traceless activating group, leading to the production of substituted pyridines (Neely & Rovis, 2014).

Production of Pyrrole Derivatives

In another study, reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl ester with singlet oxygen were explored to yield 5-substituted pyrroles, serving as precursors to compounds like prodigiosin (Wasserman et al., 2004).

Coordination Polymers

Lanthanide-based coordination polymers have been synthesized using derivatives of benzoic acid, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. These polymers are characterized by their photophysical properties and potential applications in fields like material science (Sivakumar et al., 2011).

Antimicrobial Activity

Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. A research synthesized new pyridine derivatives and tested their efficacy against various bacterial and fungal strains (Patel et al., 2011).

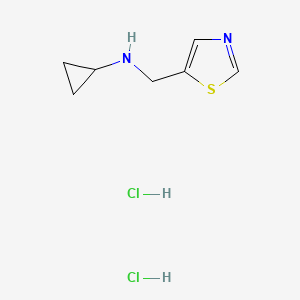

Corrosion Inhibition

The compound's derivatives have been explored as potential corrosion inhibitors. A study on thiazole-based pyridine derivatives, including derivatives of this compound, demonstrated their effectiveness in protecting mild steel against corrosion (Chaitra et al., 2016).

Propriétés

IUPAC Name |

5-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAJPEYOVOZTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)

![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)